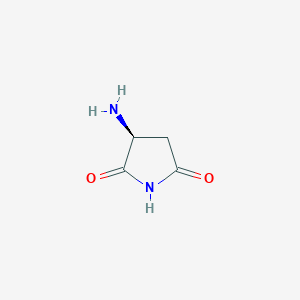

(S)-Aspartimide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMHDRXNOHCJH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538594 | |

| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73537-92-5 | |

| Record name | (S)-Aspartimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Aspartimide Formation: A Technical Guide to Mitigating a Critical Challenge in Peptide Synthesis

For Immediate Release

A comprehensive technical guide detailing the multifaceted factors influencing the rate of (S)-aspartimide formation, a critical challenge for researchers, scientists, and drug development professionals in the field of peptide therapeutics. This document provides an in-depth analysis of the chemical mechanisms, key influencing variables, and mitigation strategies, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this knowledge in the laboratory.

Aspartimide formation is a significant side reaction encountered during solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies. This intramolecular cyclization reaction involving an aspartic acid residue leads to the formation of a five-membered succinimide ring, which can subsequently undergo epimerization and hydrolysis, resulting in a heterogeneous mixture of peptide-related impurities that are often difficult to separate from the target peptide. The presence of these impurities can compromise the yield, purity, and biological activity of the final peptide product, posing a substantial obstacle in the development of peptide-based therapeutics.

This guide delves into the core factors that govern the rate of this compound creation, offering a detailed examination of their interplay and providing actionable insights for its control and suppression.

Core Influencing Factors on the Rate of this compound Formation

The propensity for aspartimide formation is not governed by a single factor but is rather a result of a complex interplay of several variables inherent to the peptide sequence and the chemical environment of the synthesis. Understanding these factors is paramount for the rational design of synthetic strategies that minimize this undesirable side reaction.

Amino Acid Sequence: The Primary Determinant

The amino acid sequence flanking the aspartic acid residue is one of the most critical determinants of the rate of aspartimide formation. The nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl of the aspartyl residue initiates the cyclization.

-

Asp-Xaa Motifs: The identity of the amino acid (Xaa) immediately following the aspartic acid residue has a profound effect. Sequences such as Asp-Gly are notoriously prone to aspartimide formation due to the lack of steric hindrance from the glycine residue, allowing for facile approach of the nucleophilic nitrogen.[1][2][3][4] Other problematic sequences include Asp-Asn, Asp-Gln, Asp-Asp, and Asp-Arg.[2][3]

Protecting Groups: Shielding the Reactive Site

The choice of protecting group for the β-carboxyl group of the aspartic acid is a key strategy to modulate the rate of aspartimide formation.

-

Steric Hindrance: Bulky side-chain protecting groups can sterically hinder the intramolecular cyclization.[2] For instance, the use of sterically demanding esters like 3-methylpent-3-yl (OMpe) has been shown to be more effective at reducing aspartimide formation compared to the standard tert-butyl (OtBu) group.[5] The general trend for the extent of aspartimide formation based on the steric bulk of the protecting group is: Asp(OtBu) >> Asp(OEpe) > Asp(OBno).[3][6]

-

Ester Type: The nature of the ester protecting group also plays a significant role. Cyclohexyl esters have been demonstrated to lead to significantly less aspartimide formation compared to benzyl esters under both acidic and basic conditions.[7]

-

Novel Protecting Groups: The development of novel protecting groups continues to be an active area of research. The cyanosulfurylide (CSY) protecting group has been shown to completely suppress aspartimide formation.[2][8]

Reaction Conditions: The Chemical Environment

The chemical environment, including the choice of reagents and reaction parameters, exerts a strong influence on the rate of aspartimide formation.

-

Base-Mediated Formation: In Fmoc-SPPS, the repetitive use of a basic reagent to remove the Fmoc protecting group is a major contributor to aspartimide formation. Strong, nucleophilic bases like piperidine (pKa 11.2) promote this side reaction more than weaker, less nucleophilic bases like morpholine (pKa 8.4).[2][3]

-

Acid-Mediated Formation: Aspartimide formation can also be catalyzed by acids, particularly during the final cleavage of the peptide from the resin. The rate of formation increases with the concentration of strong acids like hydrogen fluoride (HF).[7]

-

Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including aspartimide formation.[9][7][10] Therefore, performing synthesis at lower temperatures can be a simple yet effective strategy for mitigation.

-

Solvent: The polarity of the solvent can influence the rate of aspartimide formation, with higher polarity solvents generally leading to increased rates.[10] The presence of water has also been reported to increase the instability of Asp(OtBu) residues.[5][10]

-

Additives: The addition of certain additives to the Fmoc deprotection solution can help to suppress aspartimide formation. For example, the inclusion of an acid, such as formic acid or 1-hydroxybenzotriazole (HOBt), in the piperidine solution can reduce the extent of this side reaction.[2][3][9][11]

Peptide Conformation

The three-dimensional structure of the growing peptide chain can also impact the propensity for aspartimide formation. The introduction of "structure-disrupting" elements, such as pseudoproline dipeptides, N-terminal to an aspartimide-prone sequence can alter the local conformation in a way that disfavors the intramolecular cyclization.[1]

Quantitative Data on Aspartimide Formation

The following tables summarize quantitative data from various studies, providing a comparative overview of the impact of different factors on the rate of aspartimide formation.

| Protecting Group | Deprotection/Cleavage Condition | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| Benzyl ester | HF-anisole (9:1, v/v) | -15 | 6.2 x 10⁻⁶ | [7] |

| Benzyl ester | HF-anisole (9:1, v/v) | 0 | 73.6 x 10⁻⁶ | [7] |

| Free- or Cyclohexyl ester | HF-anisole (9:1, v/v) | -15 to 0 | ~3 times slower than Benzyl ester | [7] |

Table 1: Effect of Protecting Group and Temperature on Aspartimide Formation Rate.

| Protecting Group | Treatment | Duration (h) | Aspartimide Formation (%) | Reference |

| Benzyl ester | Diisopropylethylamine | 24 | >50% (estimated from 170-fold reduction) | [7] |

| Cyclohexyl ester | Diisopropylethylamine | 24 | 0.3 | [7] |

Table 2: Comparison of Benzyl and Cyclohexyl Ester Protecting Groups in the Presence of a Base.

| Fmoc Cleavage Reagent | Aspartimide Formation | Reference |

| 30% piperidine | High | [3][6] |

| 30% piperidine/0.1 M formic acid | Reduced | [3][6] |

| 50% morpholine | Very low | [3][6] |

Table 3: Influence of Fmoc Deprotection Reagent on Aspartimide Formation.

| Aspartic Acid Protecting Group | Aspartimide Formation | Reference |

| OtBu | High | [3][6] |

| OEpe | Medium | [3][6] |

| OBno | Low | [3][6] |

Table 4: Effect of Steric Bulk of Aspartic Acid Side-Chain Protecting Groups.

Experimental Protocols

A detailed understanding of the experimental methodologies used to study aspartimide formation is crucial for reproducing and building upon existing research.

Protocol 1: Kinetic Analysis of Aspartimide Formation in HF

This protocol is based on the study of a model tetrapeptide, Glu-Asp-Gly-Thr, to determine the rate constants of aspartimide formation under acidic conditions.[7]

-

Peptide Synthesis: The model tetrapeptide is synthesized using standard solid-phase peptide synthesis methods. The aspartyl carboxyl side chain is protected with either a benzyl ester, a cyclohexyl ester, or left unprotected.

-

Cleavage and Reaction: The peptide-resin is subjected to cleavage with a solution of hydrogen fluoride (HF) and anisole (9:1, v/v) at controlled temperatures (-15°C and 0°C).

-

Sampling: Aliquots of the reaction mixture are taken at various time points.

-

Quenching: The reaction in the aliquots is quenched to stop further aspartimide formation.

-

Analysis: The samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the parent peptide and the aspartimide-containing peptide.

-

Rate Constant Calculation: The rate constants for aspartimide formation are calculated from the kinetic data obtained from the HPLC analysis.

Protocol 2: Comparative Analysis of Fmoc Deprotection Reagents

This protocol is designed to compare the extent of aspartimide formation using different basic reagents for Fmoc removal in a model peptide sequence prone to this side reaction (e.g., VKDGYI-OH).[3][6]

-

Peptide Synthesis: The model peptide is synthesized on a solid support up to the aspartic acid residue.

-

Resin Division: The peptide-resin is divided into multiple portions.

-

Fmoc Deprotection Treatment: Each portion of the resin is treated with a different Fmoc cleavage reagent for an extended period (e.g., 18 hours) to maximize the potential for aspartimide formation. The reagents tested include:

-

30% piperidine in DMF

-

30% piperidine / 0.1 M formic acid in DMF

-

50% morpholine in DMF

-

-

Washing: The resins are thoroughly washed to remove the deprotection reagents.

-

Cleavage: The peptides are cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

-

Analysis: The crude peptide products are analyzed by HPLC to determine the percentage of the desired peptide, the aspartimide-containing peptide, and other related by-products.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the chemical pathways, experimental workflows, and the logical relationships between the factors influencing aspartimide formation.

Caption: Chemical pathway of this compound formation and subsequent reactions.

Caption: Workflow for comparing the effect of different deprotection reagents.

Caption: Key factors influencing the rate of this compound formation.

Conclusion

The formation of this compound is a complex and multifaceted challenge in peptide synthesis that can significantly impact the quality and yield of the final product. A thorough understanding of the underlying chemical mechanisms and the various factors that influence its rate is essential for the successful development of peptide-based drugs. By carefully considering the amino acid sequence, selecting appropriate protecting groups, and optimizing reaction conditions, researchers can effectively mitigate this undesirable side reaction. The continued development of novel synthetic methodologies and protecting groups holds great promise for further minimizing aspartimide formation and streamlining the synthesis of complex peptides. This guide provides a foundational resource for scientists and researchers to navigate this challenge and advance the field of peptide therapeutics.

References

- 1. Bot Detection [iris-biotech.de]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Bot Detection [iris-biotech.de]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Detection [iris-biotech.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

The Unstable Aspartate: A Technical Guide to Racemization via the Aspartimide Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical process of aspartic acid racemization through an aspartimide intermediate. This non-enzymatic post-translational modification is a critical consideration in protein chemistry, drug development, and the study of aging, as it can lead to the loss of protein structure and function. This document details the underlying mechanisms, kinetics, influencing factors, and analytical methodologies for studying this phenomenon.

Introduction: The Significance of Aspartyl Integrity

Aspartic acid (Asp), an acidic amino acid, is incorporated into proteins in its L-enantiomeric form. However, over time, L-aspartyl residues can spontaneously convert to the D-enantiomer, a process known as racemization. This conversion is not a direct hydrogen abstraction and re-addition. Instead, it proceeds primarily through a cyclic succinimide intermediate, known as an aspartimide. The formation of this intermediate is a significant event, as it not only facilitates racemization but also leads to the formation of β-linked isoaspartyl residues, which introduce a kink in the peptide backbone.

The consequences of aspartic acid racemization are far-reaching. In the pharmaceutical industry, the stability of peptide and protein-based drugs is paramount. Racemization can lead to a loss of therapeutic efficacy and potentially altered immunogenicity. In the context of biological aging, the accumulation of D-aspartate in long-lived proteins, such as those in the eye lens and brain, is considered a molecular marker of aging and has been implicated in age-related diseases like cataracts and Alzheimer's disease.[1][2]

The Chemical Pathway: From L-Aspartate to a Mixture of Isomers

The racemization of an L-aspartyl residue is a multi-step process that begins with the formation of an aspartimide intermediate. This process is particularly favorable when the aspartyl residue is followed by an amino acid with a small side chain, such as glycine (Gly).

The key steps in the process are:

-

Cyclization: The nitrogen atom of the peptide bond following the aspartyl residue acts as a nucleophile, attacking the carbonyl carbon of the aspartyl side chain. This intramolecular reaction forms a five-membered succinimide ring, the aspartimide intermediate.

-

Racemization of the Intermediate: The α-carbon of the aspartimide is susceptible to deprotonation, forming a planar carbanion. Reprotonation can occur from either side of this planar intermediate, leading to a mixture of L- and D-succinimides. Theoretical calculations have shown that racemization is significantly faster in the succinimide form compared to the free amino acid.[3]

-

Hydrolysis: The aspartimide ring is unstable and can be hydrolyzed by water. This hydrolysis can occur at either of the two carbonyl carbons of the ring, leading to the formation of four possible products: L-α-aspartyl, D-α-aspartyl, L-β-aspartyl (L-isoaspartyl), and D-β-aspartyl (D-isoaspartyl) residues.

The overall reaction pathway is depicted in the following diagram:

Factors Influencing Racemization Rates

The rate of aspartimide formation and subsequent racemization is highly dependent on several factors:

-

Primary Sequence: The identity of the amino acid C-terminal to the aspartate residue has a profound effect. Residues with small, unbranched side chains, such as glycine, serine, and asparagine, significantly accelerate aspartimide formation due to reduced steric hindrance. The Asp-Gly sequence is notoriously prone to this side reaction.

-

pH: The rate of aspartimide formation is significantly increased at neutral to alkaline pH. This is because the nucleophilic attack of the backbone nitrogen is facilitated when it is deprotonated.

-

Temperature: Like most chemical reactions, the rate of aspartimide formation and racemization increases with temperature.[4] This is a critical consideration for the shelf-life of protein therapeutics and in the application of aspartic acid racemization for dating archeological samples.

-

Solvent and Ionic Strength: The polarity and ionic strength of the solvent can influence the rate of the cyclization reaction.

-

Protein Conformation: The three-dimensional structure of a protein can either protect or expose aspartyl residues. Residues buried within the hydrophobic core of a protein are generally less susceptible to racemization than those in flexible, solvent-exposed regions.

Quantitative Analysis of Aspartyl Isomers

Accurate quantification of the four aspartyl isomers (L-α, D-α, L-β, D-β) is essential for studying racemization kinetics and for quality control in the pharmaceutical industry. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC-Based Methods

HPLC is a robust technique for separating and quantifying the different isomers.[5] A typical workflow involves:

-

Protein Hydrolysis: The protein is hydrolyzed into its constituent amino acids, typically using strong acid (e.g., 6N HCl). This step must be carefully controlled to avoid inducing further racemization.

-

Derivatization: The amino acid enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. Alternatively, the underivatized amino acids can be separated on a chiral stationary phase.

-

Detection and Quantification: The separated isomers are detected, most commonly by fluorescence or UV absorbance, and quantified by comparing their peak areas to those of known standards.

Table 1: Comparison of HPLC Methods for Aspartyl Isomer Analysis

| Method | Principle | Advantages | Disadvantages |

| Pre-column Derivatization with Chiral Reagent | Reacting amino acids with a chiral agent (e.g., OPA/chiral thiol) to form diastereomers, separated on a C18 column. | High sensitivity, uses standard HPLC columns. | Derivatization reaction must be complete and not induce racemization. |

| Chiral Stationary Phase Chromatography | Separation of enantiomers on a column with a chiral selector immobilized on the stationary phase. | Direct separation without derivatization. | Chiral columns can be expensive and less robust. |

Mass Spectrometry-Based Methods

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for identifying and quantifying aspartyl isomers within intact peptides.[2] This approach can pinpoint the exact location of isomerization within a protein.

The general workflow is as follows:

Distinguishing between α- and β-aspartyl residues can be achieved through specific fragmentation patterns in tandem MS. For example, electron-transfer dissociation (ETD) can generate specific fragment ions that are diagnostic for the presence of an isoaspartyl linkage.[6]

Experimental Protocols

Protocol: Quantification of D-Aspartate by HPLC

This protocol provides a general method for the quantification of D-aspartate in a protein sample using pre-column derivatization.

Materials:

-

Protein sample

-

6N Hydrochloric acid (HCl)

-

o-Phthaldialdehyde (OPA)

-

N-acetyl-L-cysteine (NAC)

-

Boric acid buffer (pH 10.4)

-

Reversed-phase C18 HPLC column

-

HPLC system with a fluorescence detector

Procedure:

-

Hydrolysis:

-

Place a known amount of the protein sample (e.g., 1 mg) into a hydrolysis tube.

-

Add 1 mL of 6N HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

-

Reconstitute the dried amino acid mixture in a known volume of 0.1N HCl.

-

-

Derivatization:

-

Prepare the OPA/NAC derivatizing reagent by mixing OPA and NAC in boric acid buffer.

-

In an autosampler vial, mix a small volume of the hydrolysate with the derivatizing reagent.

-

Allow the reaction to proceed for a few minutes at room temperature. The reaction forms fluorescent diastereomeric isoindoles.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

-

Quantification:

-

Run standards of L-Asp and D-Asp through the same derivatization and HPLC procedure to determine their retention times and response factors.

-

Calculate the amount of D-Asp and L-Asp in the sample by integrating the corresponding peaks and comparing them to the standard curve.

-

Mitigation Strategies in Drug Development

Given the detrimental effects of aspartimide formation, several strategies have been developed to mitigate this side reaction during the synthesis and formulation of peptide drugs:

-

Protecting Group Strategy: During solid-phase peptide synthesis (SPPS), using sterically hindered protecting groups on the aspartic acid side chain can physically block the nucleophilic attack that initiates cyclization.

-

Backbone Protection: The introduction of a temporary protecting group on the nitrogen of the succeeding amino acid can prevent it from acting as a nucleophile.

-

Formulation at Low pH: Formulating protein therapeutics at an acidic pH (pH < 5) can significantly slow down the rate of aspartimide formation.

-

Lyophilization and Cold Storage: Storing protein drugs in a lyophilized (freeze-dried) state and at low temperatures reduces molecular mobility and the availability of water, thereby inhibiting the degradation pathways.

Table 2: Summary of Mitigation Strategies

| Strategy | Mechanism | Application |

| Sterically Hindered Protecting Groups | Prevents the backbone nitrogen from attacking the side-chain carbonyl. | Solid-Phase Peptide Synthesis (SPPS) |

| Backbone Protection (e.g., Dmb group) | Temporarily masks the nucleophilic amide nitrogen. | SPPS of sequences prone to aspartimide formation. |

| Acidic Formulation (pH < 5) | Keeps the backbone nitrogen protonated, reducing its nucleophilicity. | Liquid formulations of protein drugs. |

| Cold Chain and Lyophilization | Reduces reaction kinetics and water activity. | Storage and distribution of protein therapeutics. |

Conclusion

The racemization of aspartic acid via an aspartimide intermediate is a fundamental process in chemistry and biology with significant implications for protein stability, aging, and the development of therapeutic proteins. A thorough understanding of the reaction mechanism, influencing factors, and analytical methods for its detection is crucial for researchers and drug development professionals. By implementing appropriate mitigation strategies during synthesis and formulation, the integrity of aspartyl residues can be preserved, ensuring the safety and efficacy of peptide and protein-based therapeutics.

References

- 1. Racemization of aspartic acid in human proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of isomeric (l-α-, l-β-, D-α-, D-β-) aspartyl residues in proteins from elderly donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Influence of temperature on L-aspartic acid racemization : a forensic dentistry approach [comum.rcaap.pt]

- 5. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. | Semantic Scholar [semanticscholar.org]

- 6. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria [mdpi.com]

Hydrolysis and Aminolysis of (S)-Aspartimide By-products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis and aminolysis of (S)-aspartimide by-products, a critical challenge in peptide synthesis and drug development. Aspartimide formation, an intramolecular cyclization of aspartic acid residues, can lead to a mixture of unwanted side-products, including the native α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers, as well as products from aminolysis. Understanding and controlling the subsequent hydrolysis and aminolysis of the aspartimide intermediate is crucial for ensuring the purity, efficacy, and safety of peptide-based therapeutics.

The Formation and Fate of Aspartimide By-products

Aspartimide formation is a significant side reaction during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc-deprotection. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to an aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl to form a five-membered succinimide ring. This aspartimide intermediate is susceptible to nucleophilic attack by water (hydrolysis) or amines (aminolysis), leading to ring-opening.

Hydrolysis of Aspartimide

Hydrolysis of the aspartimide ring can occur at two positions, yielding either the desired α-aspartyl peptide or the isomeric β-aspartyl peptide. This process is often accompanied by racemization at the α-carbon of the aspartic acid residue. The rate of hydrolysis is influenced by factors such as pH and temperature.

Aminolysis of Aspartimide

In the context of Fmoc-SPPS, the most common nucleophile for aminolysis is the deprotecting agent itself, typically piperidine. Aminolysis results in the formation of piperidide adducts, which are irreversible by-products that can complicate purification and reduce the yield of the target peptide. The rate and extent of aminolysis are dependent on the nature and concentration of the base used, as well as the reaction temperature.

Quantitative Analysis of Hydrolysis and Aminolysis

The following tables summarize the available quantitative data on the hydrolysis and aminolysis of aspartimide by-products. It is important to note that the reaction kinetics are highly dependent on the specific peptide sequence, protecting groups, and reaction conditions.

Table 1: Kinetic Data for Aspartimide Hydrolysis

| Peptide/System | Conditions | Rate Constant (k) | Reference |

| Lihuanodin (lasso peptide) | 50 mM Tris-HCl, pH 7.4, 37 °C | 0.245 ± 0.005 h⁻¹ | [1] |

| Model tetrapeptide (Glu-Asp-Gly-Thr) with benzyl ester protection | HF-anisole (9:1, v/v), -15 °C | 6.2 x 10⁻⁶ s⁻¹ (for formation) | |

| Model tetrapeptide (Glu-Asp-Gly-Thr) with benzyl ester protection | HF-anisole (9:1, v/v), 0 °C | 73.6 x 10⁻⁶ s⁻¹ (for formation) |

Note: The data for the model tetrapeptide refers to the rate of aspartimide formation, which is the preceding step to hydrolysis.

Table 2: By-product Formation via Aminolysis and Hydrolysis under Forcing Conditions

| Deprotection Solution | Incubation Time & Temperature | Aspartimide (%) | Piperidide (%) | Reference |

| 20% Piperidine in DMF | 60 min, 50 °C | 24.4 | 20.0 | [2] |

| 20% Piperidine + 1% Formic Acid in DMF | 60 min, 50 °C | 22.5 | Not specified | [2] |

Table 3: Qualitative Comparison of Bases for Fmoc Deprotection and Their Impact on Aspartimide Formation

| Base | Conditions | Aspartimide Formation | Reference |

| Piperidine | Standard Fmoc deprotection | Significant | [3] |

| Piperazine | Standard Fmoc deprotection | Reduced compared to piperidine | [4] |

| ~50% Morpholine in DMF | Room Temperature | 1.2% | [3] |

| ~50% Morpholine in DMF | 45 °C | 4.3% | [3] |

| 1-Hydroxypiperidine | Standard Fmoc deprotection | Significant improvement over piperidine | [3] |

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Standard Fmoc deprotection | Promotes formation to a greater extent | [3] |

Experimental Protocols

While specific, detailed protocols for the hydrolysis and aminolysis of every this compound are sequence- and context-dependent, the following sections provide generalized methodologies for monitoring these reactions.

General Protocol for Monitoring Aspartimide Hydrolysis

This protocol outlines a general method for studying the hydrolysis of an aspartimide-containing peptide using High-Performance Liquid Chromatography (HPLC).

1. Materials:

- Purified aspartimide-containing peptide

- Buffer of desired pH (e.g., phosphate-buffered saline (PBS) for physiological pH, or other buffers for different pH studies)

- HPLC system with a suitable C18 column

- Mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid)

- Thermostated incubator or water bath

2. Procedure:

- Dissolve the purified aspartimide-containing peptide in the chosen buffer to a known concentration (e.g., 1 mg/mL).

- Incubate the solution at a constant temperature (e.g., 37 °C).

- At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

- Quench the reaction if necessary (e.g., by adding a strong acid like TFA or by freezing).

- Analyze the aliquot by RP-HPLC. The aspartimide, α-aspartyl, and β-aspartyl peptides will typically have different retention times.

- Integrate the peak areas of the aspartimide and its hydrolysis products at each time point.

- Plot the percentage of the remaining aspartimide versus time to determine the hydrolysis kinetics. For a first-order reaction, a plot of ln([Aspartimide]) versus time will be linear, and the rate constant can be calculated from the slope.

General Protocol for Monitoring Aspartimide Aminolysis

This protocol provides a framework for studying the aminolysis of an aspartimide-containing peptide, for instance, with piperidine.

1. Materials:

- Purified aspartimide-containing peptide

- Amine solution of interest (e.g., 20% piperidine in DMF)

- HPLC system with a suitable C18 column

- Mobile phases

- Quenching solution (e.g., an acidic solution to neutralize the base)

2. Procedure:

- Dissolve the purified aspartimide-containing peptide in a suitable solvent (e.g., DMF).

- Add the amine solution to initiate the aminolysis reaction.

- Maintain the reaction at a constant temperature.

- At various time points, take an aliquot of the reaction mixture.

- Immediately quench the reaction by adding the aliquot to the quenching solution.

- Analyze the quenched sample by RP-HPLC to separate the starting aspartimide from the aminolysis products (e.g., piperidides).

- Quantify the formation of the aminolysis products by integrating the corresponding peak areas.

- Plot the concentration of the aminolysis product versus time to determine the reaction rate.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow.

References

- 1. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Sequence-Dependent Aspartimide Formation in Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aspartimide formation, a critical chemical degradation pathway for peptide and protein therapeutics. Understanding the underlying mechanisms, influencing factors, and analytical strategies is paramount for the development of stable and effective biopharmaceuticals.

Introduction

Aspartimide formation is a non-enzymatic, intramolecular chemical modification that occurs at aspartic acid (Asp) and asparagine (Asn) residues within a peptide chain. It proceeds through a five-membered succinimide ring intermediate, which is unstable and subsequently hydrolyzes. This process leads to a mixture of products, including the native L-aspartyl peptide, the isomerized L-isoaspartyl (L-isoAsp) peptide, and their corresponding D-enantiomers, due to the chiral instability of the aspartimide intermediate.[1][2] This modification can significantly alter the peptide's structure, biological activity, and immunogenicity, posing a major challenge in drug development and formulation.

Chapter 1: The Chemical Mechanism of Aspartimide Formation

The formation of aspartimide is a multi-step process initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the side-chain carbonyl carbon of an Asp or Asn residue.

From Aspartic Acid (Asp): The reaction is catalyzed by both acid and base.[3] Under basic conditions, the backbone amide nitrogen is deprotonated, facilitating its attack on the side-chain carbonyl. Under acidic conditions, the side-chain carboxylic acid is protonated, making the carbonyl carbon more electrophilic. The process involves the formation of a cyclic tetrahedral intermediate which then eliminates a water molecule to form the succinimide ring.[3]

From Asparagine (Asn): The mechanism is similar, but it begins with the deamidation of the asparagine side chain to form the succinimide intermediate directly, releasing ammonia. This deamidation is often the rate-limiting step.

Hydrolysis of the Aspartimide Intermediate: The succinimide ring is susceptible to hydrolysis, which can occur at either of two carbonyl carbons. Nucleophilic attack at the α-carbonyl carbon regenerates the original aspartyl linkage, while attack at the β-carbonyl carbon results in the formation of an isoaspartyl residue, which introduces a "kink" in the peptide backbone. Typically, hydrolysis favors the formation of the isoaspartyl product over the aspartyl product in a roughly 3:1 ratio.[2] Furthermore, the intermediate is prone to racemization, leading to the formation of D-Asp and D-isoAsp residues.[1]

Chapter 2: Sequence-Dependent Propensity and Influencing Factors

The rate of aspartimide formation is highly dependent on the local peptide sequence and various environmental factors.

Sequence Dependence

The primary determinant of susceptibility is the amino acid residue C-terminal to the Asp or Asn residue (the 'Xaa' in an Asp-Xaa or Asn-Xaa motif).

-

Small, flexible residues like Glycine (Gly) dramatically accelerate the reaction. The lack of steric hindrance at the α-carbon of Gly allows the peptide backbone to adopt the conformation necessary for the intramolecular attack to form the succinimide ring.[2] The Asp-Gly sequence is notoriously prone to this degradation.

-

Other susceptible residues include Serine (Ser), Alanine (Ala), and Asparagine (Asn) itself.

-

Bulky residues , such as Proline (Pro) or those with large side chains (e.g., Trp, Tyr, Phe), sterically hinder the formation of the required transition state, thus slowing the reaction rate.

Environmental Factors

-

pH: The rate of aspartimide formation exhibits a bell-shaped pH-rate profile.[3] The reaction is generally fastest under neutral to slightly alkaline conditions (pH 6-8), where a sufficient population of the deprotonated, nucleophilic backbone amide exists. Rates decrease at very high pH and under strongly acidic conditions.

-

Temperature: As with most chemical reactions, the rate of aspartimide formation increases with temperature. Therefore, forced degradation studies are often performed at elevated temperatures to predict long-term stability.

-

Buffer Species: The concentration and type of buffer salts can influence the reaction rate through catalytic effects or by affecting local peptide conformation.

Data Presentation: Quantitative Analysis of Aspartimide Formation

The following tables summarize the relative rates of formation and provide specific kinetic data for model peptides.

Table 1: Relative Propensity for Aspartimide Formation Based on the C-Terminal Residue (Xaa) in Asp-Xaa Sequences

| C-Terminal Residue (Xaa) | Relative Rate of Formation | Steric Hindrance | Notes |

| Glycine (Gly) | Very High | Minimal | The most susceptible sequence due to high flexibility.[2] |

| Serine (Ser) | High | Low | The hydroxyl group can participate in side reactions. |

| Alanine (Ala) | Moderate | Low | Small methyl side chain offers little hindrance. |

| Asparagine (Asn) | Moderate | Moderate | Susceptible, but less so than Gly or Ser. |

| Arginine (Arg) | Moderate | High | The bulky, charged side chain can influence conformation. |

| Histidine (His) | Moderate to Low | Moderate | The imidazole ring can have catalytic effects. |

| Proline (Pro) | Very Low | High (Conformationally Rigid) | The rigid ring structure prevents the necessary backbone conformation. |

| Valine (Val) | Very Low | High | The bulky isopropyl group provides significant steric hindrance. |

Table 2: Kinetic Data for Aspartimide Formation in Model Peptides

| Peptide Sequence | Condition | Measured Parameter | Value | Reference |

| Lihuanodin (lasso peptide) | 50 mM Tris-HCl, pH 7.4, 37 °C | Hydrolysis Rate (k) | 0.245 h⁻¹ | [4] |

| Tetrapeptide (Ac-Gly-Asp-Gly-Gly-NH₂) | pH 6.2, 37 °C | Half-life (t½) of succinimide formation | ~2.4 days | Geiger & Clarke (1987) |

| Tetrapeptide (Ac-Gly-Asp-Ala-Gly-NH₂) | pH 6.2, 37 °C | Half-life (t½) of succinimide formation | ~19 days | Geiger & Clarke (1987) |

| Tetrapeptide (Ac-Gly-Asp-Pro-Gly-NH₂) | pH 6.2, 37 °C | Half-life (t½) of succinimide formation | ~130 days | Geiger & Clarke (1987) |

Chapter 3: Experimental Methodologies

Accurate detection and quantification of aspartimide and its related products are crucial for stability assessment. A combination of chromatographic and mass spectrometric techniques is typically employed.

Experimental Protocol 1: RP-HPLC-MS for Direct Monitoring

This protocol describes a general method for conducting a forced degradation study to monitor aspartimide formation directly.

1. Sample Preparation and Stress Conditions: a. Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a relevant formulation buffer or water. b. Aliquot the stock solution into separate vials for each stress condition. c. pH Stress: Adjust the pH of aliquots to cover a range (e.g., pH 4, 6, 7.4, 8.5) using dilute HCl or NaOH. d. Thermal Stress: Incubate the pH-adjusted samples at an elevated temperature (e.g., 37°C, 50°C, or 70°C). Include a control sample stored at a low temperature (e.g., 4°C). e. Collect time-point samples (e.g., 0, 6, 12, 24, 48 hours) from each condition and immediately freeze or quench the reaction by adding acid (e.g., formic acid) to prevent further degradation before analysis.

2. RP-HPLC Separation: a. Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 150 x 2.1 mm, 1.7 µm particle size). b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Develop a shallow gradient to resolve the parent peptide from its degradation products. A typical gradient might be 5-45% B over 30 minutes. e. Detection: UV detection at 214 nm or 280 nm. f. Analysis: The native peptide, the aspartimide intermediate, and the isoaspartate/aspartate products will typically have different retention times. Aspartimide is often more hydrophobic and elutes later than the parent peptide, while the isoaspartate product may elute slightly earlier.

3. Mass Spectrometry Identification: a. Couple the HPLC eluent flow to an electrospray ionization (ESI) mass spectrometer. b. MS Scan: Acquire full scan mass spectra to identify the molecular weights of the eluting peaks.

- Aspartimide: Will show a mass loss of 18.01 Da (loss of H₂O) compared to the parent Asp-containing peptide.

- Isoaspartate/Aspartate Isomers: Will have the same mass as the parent peptide. c. MS/MS Fragmentation: Perform tandem MS on the parent mass and the degradation product masses to confirm the site of modification. Fragmentation patterns (b- and y-ions) will pinpoint the location of the aspartimide or isoaspartate residue.

Experimental Protocol 2: Enzymatic Quantification of Isoaspartate

This protocol uses the Protein Isoaspartyl Methyltransferase (PIMT) enzyme, which specifically recognizes L-isoaspartyl residues. Kits like the ISOQUANT® Isoaspartate Detection Kit are commercially available.

1. Reagent Preparation: a. Prepare reagents as per the manufacturer's instructions (e.g., Promega ISOQUANT® Kit).[3][5] This includes the PIMT enzyme, the methyl donor S-adenosyl-L-methionine (SAM), reaction buffers, and a standard peptide containing a known amount of isoaspartate.

2. Enzymatic Reaction: a. Incubate a precise amount of the test peptide sample with the PIMT enzyme and SAM in the reaction buffer. b. The PIMT enzyme catalyzes the transfer of a methyl group from SAM specifically to the α-carboxyl group of any isoaspartate residues in the sample. This reaction produces S-adenosyl-L-homocysteine (SAH) in a 1:1 stoichiometric ratio with the amount of isoaspartate present.[4] c. The reaction is typically run for 30 minutes at 30°C and then stopped.

3. Quantification of SAH by RP-HPLC: a. Analyze the reaction mixture using RP-HPLC with UV detection at 260 nm. b. Use a pre-run standard curve generated with known concentrations of SAH to quantify the amount of SAH produced in the sample reaction. c. The molar amount of SAH detected is equal to the molar amount of isoaspartate in the original peptide sample.

4. Data Interpretation: a. Calculate the mole percent of isoaspartate relative to the total amount of peptide added to the reaction. This provides a quantitative measure of the extent of degradation that has proceeded through the aspartimide pathway to the final isoaspartate product.

Chapter 4: Consequences in Drug Development and Mitigation Strategies

The formation of aspartimide and its subsequent products can have profound consequences for a therapeutic peptide.

-

Loss of Biological Activity: The introduction of a β-linkage (isoaspartate) alters the peptide backbone's geometry, which can disrupt critical three-dimensional structures required for receptor binding or enzymatic activity.

-

Increased Immunogenicity: The presence of non-native isomers like isoaspartate or D-amino acids can be recognized by the immune system as foreign, potentially triggering an undesirable immune response.

-

Reduced Stability and Shelf-Life: The ongoing chemical degradation limits the product's shelf-life and can lead to the accumulation of impurities over time.

Mitigation Strategies

Several strategies can be employed during peptide design and formulation to minimize aspartimide formation.

Table 3: Summary of Mitigation Strategies

| Strategy | Principle | Application Stage | Advantages | Disadvantages |

| Sequence Modification | Replace susceptible Asp/Asn or flanking Gly/Ser residues with less reactive amino acids (e.g., replace Gly with Ala). | Peptide Design / Discovery | Highly effective, can permanently solve the issue. | May alter the desired biological activity of the peptide. |

| Formulation at Low pH | Maintain the peptide in a formulation buffer at an acidic pH (typically pH 4-5) where the rate of formation is significantly lower. | Formulation Development | Simple to implement, effective for many peptides. | Peptide may have low solubility or stability at acidic pH. |

| Lyophilization (Freeze-Drying) | Remove water to immobilize the peptide in a solid state, drastically reducing molecular mobility and reaction rates. | Formulation Development | Significantly improves long-term stability. | Degradation can still occur during the process and upon reconstitution. |

| Use of Bulky Protecting Groups (SPPS) | During solid-phase peptide synthesis (SPPS), use bulky protecting groups on the Asp side chain to sterically hinder cyclization.[1] | Peptide Synthesis | Reduces side-product formation during manufacturing. | Increased cost of specialized reagents; may not prevent degradation in final formulation. |

| Backbone Protection (SPPS) | Introduce a temporary protecting group (e.g., Dmb) on the amide nitrogen of the flanking residue to block its nucleophilicity.[1] | Peptide Synthesis | Very effective at preventing formation during synthesis. | Requires additional synthesis and deprotection steps; higher cost. |

Conclusion

Sequence-dependent aspartimide formation is a critical degradation pathway that must be carefully managed throughout the lifecycle of a peptide therapeutic. By understanding the chemical mechanism, identifying susceptible sequences, and employing robust analytical methods, researchers can develop effective mitigation strategies. A combination of rational peptide design and careful formulation optimization is key to ensuring the stability, safety, and efficacy of these important medicines.

References

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]

The Double-Edged Sword: An In-depth Technical Guide on the Impact of Asp-Gly Sequences on Aspartimide Side Reactions

For Researchers, Scientists, and Drug Development Professionals

The presence of the aspartic acid-glycine (Asp-Gly) dipeptide sequence in proteins and peptides represents a significant challenge in drug development and manufacturing. This seemingly innocuous sequence is notoriously prone to a non-enzymatic side reaction that forms a succinimide intermediate, known as an aspartimide. This intramolecular cyclization can lead to a cascade of unwanted product-related impurities, including iso-aspartate (isoAsp) and β-aspartate (β-Asp) isomers, which can compromise the safety, efficacy, and stability of therapeutic proteins. This technical guide provides a comprehensive overview of the mechanisms, influencing factors, analytical methodologies, and mitigation strategies associated with aspartimide formation, with a particular focus on the problematic Asp-Gly sequence.

The Chemistry of Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction initiated by the nucleophilic attack of the backbone amide nitrogen of the amino acid following the aspartic acid residue on the side-chain carbonyl carbon of the Asp. This reaction is particularly facile when the subsequent residue is glycine, due to the lack of steric hindrance from a side chain, allowing for the optimal geometry for the attack.[1] The resulting five-membered succinimide ring is unstable and susceptible to hydrolysis, which can occur on either side of the imide nitrogen, leading to the formation of a mixture of L-α-aspartyl, L-β-aspartyl, D-α-aspartyl, and D-β-aspartyl peptides.[2] The formation of isoAsp, where the peptide backbone is rerouted through the original side-chain carboxyl group, is a common and often functionally detrimental consequence.[3]

dot

Caption: Mechanism of Aspartimide Formation.

Factors Influencing Aspartimide Formation

The rate of aspartimide formation is influenced by a multitude of factors, with the Asp-Gly sequence being a primary driver. Understanding these factors is crucial for developing effective mitigation strategies.

-

Primary Sequence: The amino acid C-terminal to the aspartate residue plays a critical role. Sequences such as Asp-Gly, Asp-Ser, and Asp-His are particularly susceptible due to the flexibility and/or catalytic nature of the adjacent residue.[1]

-

pH: The reaction is highly pH-dependent. While it can occur under both acidic and basic conditions, the rate is generally accelerated at neutral to slightly alkaline pH.

-

Temperature: As with most chemical reactions, higher temperatures increase the rate of aspartimide formation.

-

Solvent and Buffer Composition: The polarity and composition of the solvent system can influence the reaction rate.

-

Protecting Groups (in chemical synthesis): During solid-phase peptide synthesis (SPPS), the choice of side-chain protecting group for aspartic acid is critical. Bulky protecting groups can sterically hinder the formation of the succinimide intermediate.

Quantitative Analysis of Aspartimide Formation

Accurate quantification of aspartimide and its related isomers is essential for process development, formulation optimization, and quality control of therapeutic proteins. The primary analytical technique for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS).

Data Presentation

The following tables summarize quantitative data on the impact of various factors on aspartimide formation.

Table 1: Influence of the C-terminal Amino Acid on Aspartimide Formation

| Asp-Xxx Sequence | Relative Rate of Aspartimide Formation |

| Asp-Gly | Highest |

| Asp-Ser | High |

| Asp-Ala | Moderate |

| Asp-His | Moderate |

| Asp-Pro | Low |

Data compiled from various literature sources. The relative rates are indicative and can vary based on experimental conditions.

Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc-SPPS

| Protecting Group | Aspartimide Formation (%) after 200 min piperidine treatment (Asp-Gly sequence) |

| Fmoc-Asp(OtBu)-OH | High |

| Fmoc-Asp(OMpe)-OH | Moderate |

| Fmoc-Asp(OBno)-OH | Low (reduced to ~0.1%/cycle) |

Data from comparative studies on a model peptide containing the VKDGYI sequence.

Experimental Protocols

Detailed and robust analytical methods are required to separate and quantify the various aspartimide-related species, which are often isomeric and co-elute under standard chromatographic conditions.

Sample Preparation for LC-MS Analysis

-

Denaturation, Reduction, and Alkylation: The protein sample is first denatured to unfold its three-dimensional structure. This is typically achieved by incubation with a chaotropic agent like guanidine hydrochloride or urea. Subsequently, disulfide bonds are reduced using dithiothreitol (DTT) and the resulting free thiols are alkylated with iodoacetamide (IAM) to prevent re-oxidation.

-

Enzymatic Digestion: The protein is then digested into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

-

Sample Cleanup: The digested peptide mixture is desalted and concentrated using solid-phase extraction (SPE), typically with a C18 resin, to remove salts and other contaminants that can interfere with LC-MS analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for separating the resulting peptide mixture. A C18 stationary phase is commonly used with a mobile phase gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid or trifluoroacetic acid to improve peak shape. The separation of isomeric species like α- and β-aspartyl peptides can be challenging and often requires optimized gradients and specialized column chemistries.

Mass Spectrometry (MS and MS/MS)

The eluting peptides are introduced into a mass spectrometer for detection and identification.

-

MS1 (Full Scan): The mass-to-charge ratio (m/z) of the intact peptides is measured, allowing for their identification based on their theoretical masses.

-

MS2 (Tandem MS): Selected precursor ions are fragmented, and the m/z of the resulting fragment ions are measured. The fragmentation pattern provides sequence information, allowing for unambiguous identification of the peptide and localization of the modification site. Electron-based fragmentation methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are particularly useful for differentiating between aspartyl and isoaspartyl residues, as they can generate unique fragment ions for each isomer.[4]

Visualization of Workflows and Relationships

Experimental Workflow for Aspartimide Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of aspartimide formation in a protein sample.

dot

Caption: Experimental Workflow for Aspartimide Analysis.

Mitigation Strategies for Aspartimide Formation

This diagram outlines a decision-making process for mitigating aspartimide formation, particularly in the context of peptide synthesis and protein formulation.

dot

Caption: Strategies to Mitigate Aspartimide Formation.

Conclusion

The presence of Asp-Gly sequences poses a significant, yet manageable, challenge in the development of peptide and protein therapeutics. A thorough understanding of the underlying chemistry, influencing factors, and analytical methodologies is paramount for the successful development of safe and stable biopharmaceutical products. By implementing appropriate mitigation strategies during synthesis and formulation, the risks associated with aspartimide formation can be effectively controlled. Continuous advancements in analytical techniques, particularly in mass spectrometry, will further enhance our ability to detect, quantify, and ultimately prevent these undesirable side reactions.

References

Spontaneous Aspartimide Formation in Dehydration Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spontaneous aspartimide formation is a significant side reaction encountered during chemical peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. This intramolecular cyclization reaction involving an aspartic acid (Asp) residue leads to the formation of a five-membered succinimide ring, known as an aspartimide. The formation of this intermediate is problematic as it can subsequently undergo base-catalyzed hydrolysis to yield a mixture of α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.[1][2][3] These byproducts are often difficult to separate from the target peptide, leading to decreased yields and compromised purity of the final product, a critical concern in the manufacturing of peptide-based active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth overview of the mechanisms, influencing factors, and mitigation strategies related to spontaneous aspartimide formation.

Mechanism of Aspartimide Formation

The formation of aspartimide is primarily a base-catalyzed intramolecular cyclization reaction.[1][2] During Fmoc-SPPS, the repeated exposure of the peptide chain to a basic solution, typically 20% piperidine in DMF for Fmoc-deprotection, facilitates this side reaction.[2][3] The process can be described in the following steps:

-

Deprotonation: The backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid is deprotonated by the base.

-

Nucleophilic Attack: The resulting amide anion acts as a nucleophile and attacks the carbonyl carbon of the Asp side-chain ester.

-

Cyclization: This intramolecular attack leads to the formation of a five-membered succinimide ring, the aspartimide, with the concomitant elimination of the side-chain protecting group's alcohol (e.g., tert-butanol from OtBu).

-

Epimerization and Ring Opening: The aspartimide intermediate is susceptible to epimerization at the α-carbon. Subsequent nucleophilic attack by water or the base (e.g., piperidine) on either of the two carbonyl carbons of the succinimide ring leads to its opening, resulting in a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers, as well as piperidide adducts.[3][4]

Factors Influencing Aspartimide Formation

The propensity for aspartimide formation is influenced by several factors:

-

Peptide Sequence: The amino acid residue immediately C-terminal to the Asp residue plays a crucial role.[1][2] Sequences with a small, sterically unhindered amino acid, such as glycine (Gly), are particularly prone to this side reaction.[2] Other susceptible residues include asparagine (Asn), aspartic acid (Asp), serine (Ser), threonine (Thr), cysteine (Cys), and arginine (Arg).[2][5]

-

Protecting Groups: The nature of the protecting group on the Asp side chain can influence the rate of aspartimide formation. While the standard tert-butyl (OtBu) group offers some protection, more sterically hindered protecting groups can further reduce the incidence of this side reaction.[6]

-

Reaction Conditions:

-

Base: Strong bases like piperidine, commonly used for Fmoc removal, promote aspartimide formation.[4] Weaker bases such as morpholine can reduce the extent of this side reaction, though they may not be efficient enough for complete Fmoc removal.[4]

-

Solvent: The polarity of the solvent has a significant effect, with higher polarity leading to increased aspartimide formation.[1][5]

-

Temperature: Elevated temperatures can accelerate the rate of aspartimide formation.[2]

-

Additives: The addition of acids or HOBt to the deprotection solution can help suppress aspartimide formation.[6][7]

-

Quantitative Analysis of Aspartimide Formation

The extent of aspartimide formation can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The following tables summarize quantitative data from various studies, illustrating the impact of different factors on this side reaction.

Table 1: Influence of C-terminal Amino Acid on Aspartimide Formation

| Asp-Xxx Motif | Aspartimide Formation (%) | Conditions | Reference |

| Asp(OtBu)-Gly | High | 20% Piperidine/DMF | [2] |

| Asp(OtBu)-Asn | Significant | 20% Piperidine/DMF | [3] |

| Asp(OtBu)-Arg | Significant | 20% Piperidine/DMF | [3] |

| Asp(OtBu)-Cys(Acm) | 27 | Prolonged basic treatment | [2] |

| Asp(OtBu)-Cys(Trt) | 5.5 | Prolonged basic treatment | [2] |

Table 2: Comparison of Asp Side-Chain Protecting Groups

| Protecting Group | Peptide Sequence | Aspartimide Formation (%) | Conditions | Reference |

| OtBu | VKDGYI | High | 20% Piperidine/DMF, 200 min | [3] |

| OMpe | VKDGYI | Lower than OtBu | 20% Piperidine/DMF, 200 min | [3] |

| OBno | VKDGYI | Almost undetectable | 20% Piperidine/DMF, 200 min | [3] |

| OEpe | VKDGYI | Lower than OtBu | 18h treatment with 30% Piperidine | [8] |

| CSY | Multiple | Complete suppression | Standard SPPS | [8][9] |

Table 3: Effect of Fmoc-Deprotection Reagents

| Deprotection Reagent | Aspartimide Formation (%) | Conditions | Reference |

| 30% Piperidine | High | 18h treatment on resin | [8] |

| 30% Piperidine / 0.1 M Formic Acid | Slightly reduced | 18h treatment on resin | [8] |

| 50% Morpholine | Almost none | 18h treatment on resin | [8] |

| Piperizine | Suppressed | Standard SPPS | [6] |

| 20% Piperidine / 0.1 M HOBt | Significantly reduced | Standard SPPS | [6] |

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for SPPS where aspartimide formation is a potential side reaction.

-

Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF for 5-20 minutes. This step is repeated twice.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) in DMF and coupled to the deprotected N-terminus of the resin-bound peptide. The coupling reaction is typically monitored for completion (e.g., using the Kaiser test).

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed (as in step 2).

-

Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

Protocol 2: Analysis of Aspartimide Formation by HPLC

-

Sample Preparation: A small aliquot of the crude peptide obtained after cleavage is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

HPLC System: A reverse-phase HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% TFA in water) and solvent B (e.g., 0.1% TFA in acetonitrile) is typically employed.

-

Detection: The eluting peptides are detected by UV absorbance at 214 nm or 280 nm.

-

Quantification: The percentage of aspartimide and related byproducts is determined by integrating the peak areas in the chromatogram. The identity of the peaks can be confirmed by mass spectrometry.

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to suppress or eliminate aspartimide formation during peptide synthesis.

-

Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulky ester protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2-phenyl-2-propyl (Pp), can sterically hinder the intramolecular cyclization.[6] The recently developed 9-fluorenylmethyl (OFm) and 2-(4-toluenesulfonyl)ethyl (OTse) esters have also shown promise. A notable example is Fmoc-Asp(OBno)-OH, which significantly reduces aspartimide formation.[3] Cyanosulfurylides (CSY) have been introduced as a novel protecting group strategy that completely suppresses aspartimide formation by masking the carboxylic acid with a stable C-C bond.[9]

-

Modification of Deprotection Conditions:

-

Weaker Bases: Using a weaker base like piperizine instead of piperidine for Fmoc removal can reduce the rate of aspartimide formation.[6]

-

Acidic Additives: The addition of a small amount of an organic acid, such as formic acid, or an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can effectively suppress the side reaction.[6][7]

-

-

Backbone Protection: Protection of the backbone amide nitrogen of the residue C-terminal to the Asp can prevent its deprotonation and subsequent nucleophilic attack. This is achieved by using dipeptide building blocks containing N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) groups.[9] However, the coupling efficiency of these bulky dipeptides can be poor.[9]

Conclusion

Spontaneous aspartimide formation remains a significant challenge in the chemical synthesis of peptides, particularly those containing aspartic acid. A thorough understanding of the underlying mechanism and the factors that promote this side reaction is crucial for developing effective mitigation strategies. By carefully selecting the appropriate side-chain protecting groups, optimizing reaction conditions, and employing backbone protection where necessary, it is possible to significantly reduce or eliminate the formation of aspartimide and its related byproducts. This ensures the synthesis of high-purity peptides, which is of paramount importance for their application in research, diagnostics, and therapeutics.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. researchgate.net [researchgate.net]

- 6. biotage.com [biotage.com]

- 7. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Detection of Aspartimide Impurities in Synthetic Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Aspartimide Impurities

Aspartimide formation is a significant and persistent side reaction encountered during solid-phase peptide synthesis (SPPS), particularly when using the common Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.[1] This intramolecular cyclization reaction involving an aspartic acid (Asp) residue leads to the formation of a five-membered succinimide ring, known as an aspartimide.[2] The presence of these impurities poses a formidable challenge in the manufacturing of peptide-based Active Pharmaceutical Ingredients (APIs).

The primary issue is not just the formation of the aspartimide itself, but its subsequent reactions. The succinimide ring is highly susceptible to nucleophilic attack, which can be initiated by bases like piperidine (used for Fmoc removal) or by hydrolysis.[3] This ring-opening leads to a mixture of by-products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective epimers (D-isomers).[3] Many of these by-products are isobaric (have the same mass) and exhibit nearly identical physicochemical properties to the target peptide, making their detection and separation by standard chromatographic methods exceedingly difficult.[4] The presence of such impurities can alter the biological activity and safety profile of a peptide therapeutic, making their rigorous detection and quantification a critical aspect of quality control.[5][6]

The Chemical Pathway of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular reaction. The process begins with the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This deprotonation is often facilitated by the piperidine used during the Fmoc-cleavage step in SPPS.[1] The resulting anion then performs a nucleophilic attack on the carbonyl carbon of the Asp side-chain ester, leading to the formation of the cyclic aspartimide intermediate and the release of the side-chain protecting group.[3]

This aspartimide intermediate is often unstable and can undergo several subsequent reactions:

-

Hydrolysis: Reaction with residual water opens the ring to form a mixture of the native α-aspartyl peptide and the isomeric β-aspartyl (isoaspartyl) peptide.[3]

-

Aminolysis: The base used for Fmoc deprotection (e.g., piperidine) can attack the aspartimide, leading to the formation of α- and β-piperidide adducts.[3]

-

Epimerization: The α-carbon of the aspartimide is prone to racemization under basic conditions, which, after ring-opening, results in the formation of D-α-Asp and D-β-Asp containing peptides.[1]

Factors Influencing Impurity Formation

The propensity for aspartimide formation is highly dependent on several factors, primarily the peptide sequence and the synthesis conditions.

-

Peptide Sequence: The amino acid residue immediately C-terminal to the Asp (the 'Xaa' in an Asp-Xaa motif) has the most significant impact. Sequences where Xaa is Glycine (Gly), Asparagine (Asn), Arginine (Arg), or Serine (Ser) are particularly susceptible.[3][7] Glycine, lacking a side chain, offers the least steric hindrance, making the Asp-Gly sequence the most problematic.[1]

-

Fmoc Deprotection Conditions: Repeated exposure to strong bases like piperidine promotes the side reaction. The choice of base and the duration of deprotection cycles can significantly affect the level of impurity formation. Weaker bases, such as morpholine, can reduce aspartimide formation, although they may not be sufficient for complete Fmoc cleavage in all cases.[8]

-

Asp Side-Chain Protection: The steric bulk of the ester protecting group on the Asp side chain plays a crucial role. Less sterically demanding groups like tert-butyl (OtBu) offer less protection than bulkier groups like 3-methylpent-3-yl (OMpe) or 9-fluorenylmethyl (OFm).[8]

-

Additives: The addition of acidic modifiers like formic acid or hydroxybenzotriazole (HOBt) to the deprotection solution can suppress the side reaction by neutralizing the basicity.[8][9]

Detection and Characterization Methodologies

A multi-faceted analytical approach is often necessary to reliably detect and quantify aspartimide-related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is the foundational technique for analyzing peptide purity.

-

Aspartimide Intermediate: The cyclic aspartimide is more hydrophobic than the parent peptide and typically elutes later. It is also characterized by a mass loss of 18 Da (H₂O) compared to the target peptide, which is readily detectable by mass spectrometry.[10]

-

Isoaspartyl (β-Asp) Peptides: These are the most challenging impurities to detect. They are isobaric with the target peptide and often have very similar retention times, sometimes co-eluting completely. High-resolution columns and optimized gradients are required to achieve separation.

-

Piperidide Adducts: These by-products have a significant mass increase (+84 Da) and are generally more easily separated by HPLC.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for identifying impurities.

-

Parent Ion Mass: ESI-MS can confirm the mass of the eluting peaks. This allows for the straightforward identification of the aspartimide (-18 Da) and piperidide adducts (+84 Da).[5][10] However, it cannot distinguish between the target peptide and its isobaric α-epimer and β-isomers.[4]

-

Tandem MS (MS/MS): Fragmentation analysis can sometimes differentiate between α- and β-aspartyl isomers. The fragmentation patterns can differ, but interpretation is often complex and sequence-dependent. More advanced fragmentation techniques like Electron Capture Dissociation (ECD) can provide clearer distinctions.[4]

Enzymatic Digestion

Enzymatic digestion is a powerful strategy for indirectly quantifying isobaric isoaspartyl impurities. The method relies on the high specificity of certain proteases.

-

Asp-N Endoproteinase: This enzyme selectively cleaves the peptide bond on the N-terminal side of aspartic acid. Crucially, it does not cleave at isoaspartyl (β-Asp) residues.[4] By digesting the peptide sample and then using LC-MS to quantify the amount of remaining, undigested peptide, one can determine the percentage of the isoaspartyl impurity.[4]

Quantitative Data on Impurity Formation

The following tables summarize quantitative data from studies investigating the factors that influence aspartimide formation.

Table 1: Influence of the C-terminal Amino Acid (Yaa) in Ac-Gly-Asp-Yaa-Ala-Lys-Phe-NH₂ Sequence on Impurity Formation (%) [10]

| Yaa Residue | Aspartimide (% Area) | Piperazine-2,5-dione (DKP) (% Area) |

| Glycine (Gly) | 4.3 | 4.0 |

| Asparagine (Asn) | 2.9 | 2.5 |

| Aspartic Acid (Asp) | 1.8 | 1.6 |

| Serine (Ser) | 1.5 | 1.4 |

| Arginine (Arg) | 1.2 | 1.1 |

| Alanine (Ala) | 0.4 | 0.3 |

| Valine (Val) | 0.2 | 0.2 |

| Proline (Pro) | < 0.1 | < 0.1 |

Data adapted from a study investigating by-products in Fmoc-SPPS. DKP is another cyclization by-product observed in this specific sequence context.[10]

Table 2: Effect of Fmoc-Cleavage Reagent on Aspartimide Formation in VKDGYI-OH Peptide [8]

| Cleavage Reagent | Aspartimide/Piperidide Formation |

| 30% Piperidine in DMF | High |

| 30% Piperidine / 0.1 M Formic Acid in DMF | Reduced |

| 50% Morpholine in DMF | Very Low / Negligible |

Qualitative summary based on comparative chromatograms. Stronger bases lead to significantly more impurity formation.[8]

Table 3: Comparison of Asp Side-Chain Protecting Groups on Impurity Formation in Scorpion Toxin II Peptide (VKDGYI)

| Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate (%) |

| -OtBu | 1.0 | 16.4 |

| -OMpe | 0.3 | 11.0 |

| -OBno | 0.1 | 1.8 |

Data reflects treatment with 20% piperidine for 200 minutes to simulate 100 deprotection cycles. Bulkier protecting groups significantly reduce both aspartimide formation and subsequent epimerization.

Experimental Protocols

Protocol: General LC-MS Analysis for Aspartimide Screening

-

Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of ~1 mg/mL.

-

Chromatographic Separation:

-

Column: Use a high-resolution C18 column (e.g., 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.

-

Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

-

Gradient: Run a linear gradient appropriate for the peptide's hydrophobicity (e.g., 5-65% B over 15-30 minutes).

-

Flow Rate: ~0.4 mL/min.

-

Detection: Monitor UV absorbance at 220 nm.

-

-

Mass Spectrometry Detection:

-

Instrument: Couple the HPLC output to an ESI-MS instrument.

-

Mode: Acquire spectra in positive ion mode.

-